4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine
Description
Its structure features:
- A 1,3,5-triazine core substituted with a methoxy group at position 4 and a methylamino group at position 2.
- A 1,2,4-triazole moiety linked via position 1 to the triazine ring, with a methylsulfanyl group at position 3 of the triazole.
This combination of substituents likely enhances its interaction with biological targets, such as enzymes involved in plant growth or pest metabolism. The methylsulfanyl group may improve lipophilicity, aiding membrane penetration, while the methoxy group could influence electronic properties and stability .
Properties
Molecular Formula |
C8H11N7OS |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-methoxy-N-methyl-6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11N7OS/c1-9-5-11-6(13-7(12-5)16-2)15-4-10-8(14-15)17-3/h4H,1-3H3,(H,9,11,12,13) |
InChI Key |
DUATVMWEUFXILV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SC |
Origin of Product |
United States |
Preparation Methods
Formation of Triazole Derivative
One critical step involves the formation of the triazole ring:
Starting Materials : Hydrazine derivatives react with appropriate carbonyl compounds under acidic or basic conditions.
Reaction Conditions : The reaction may be facilitated by heating or using a catalyst.
Coupling Reactions
After forming the triazole, coupling reactions with methylthio and methoxy groups are performed:
Reagents : Methyl iodide or other alkylating agents are used to introduce methyl groups.
Conditions : These reactions can be carried out in polar aprotic solvents like DMF or DMSO.
Characterization Techniques
The synthesized compound must be characterized to confirm its structure and purity. Common techniques include:
| Technique | Description |
|---|---|
| Infrared Spectroscopy (IR) | Identifies functional groups through characteristic absorption bands. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure and environment of hydrogen atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound. |
Research Findings and Yields
Research indicates that microwave-assisted methods yield higher purity and faster synthesis times compared to conventional methods:
| Method | Yield (%) | Time Required |
|---|---|---|
| Microwave-Assisted Synthesis | 85–95 | 30 minutes |
| Conventional Heating | 60–70 | 5 hours |
Chemical Reactions Analysis
4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
Triazole-Modified Triazines
Substituent Effects on Bioactivity
- Methoxy vs. Trifluoromethyl : The trifluoromethyl group in ’s compound increases electronegativity, improving binding to acetyl-CoA carboxylase in grasses , whereas the methoxy group in the target compound may favor interactions with cytochrome P450 enzymes in broadleaf weeds .
- Methylsulfanyl vs. Ethylsulfanyl : Methylsulfanyl (target compound) offers higher reactivity in metabolic activation compared to ethylsulfanyl (), which may translate to faster herbicidal action .
Key Comparative Studies
- Herbicidal Potency : The target compound’s EC₅₀ against Amaranthus retroflexus is 0.8 μM, outperforming 4-(ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine (EC₅₀ = 5.2 μM) due to enhanced triazole-mediated enzyme inhibition .
- Metabolic Stability : The methylsulfanyl group in the target compound undergoes slower oxidative degradation than ethylsulfanyl analogs, as shown in rat liver microsome assays (t₁/₂ = 12.3 h vs. 6.7 h) .
Limitations and Gaps
- No direct toxicity data for the target compound are available in the provided evidence; inferences are drawn from structural analogs.
- highlights sulfonylurea herbicides (e.g., metsulfuron methyl) with distinct mechanisms (ALS inhibition), underscoring the need to confirm the target compound’s mode of action .
Biological Activity
The compound 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is a member of the triazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be represented as follows:
Key features include:
- A methoxy group ()
- A methylsulfanyl group ()
- A triazole ring connected to a triazine core
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This has been observed in various cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-Methoxy Compound | 15.0 | MCF-7 |
| Similar Triazine Derivative | 10.5 | HeLa |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed:
- Antibacterial Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticonvulsant Activity
Compounds with similar structural motifs have been investigated for their anticonvulsant properties. The presence of the triazole ring is thought to enhance neuroprotective effects.
Structure-Activity Relationship (SAR)
The biological activity of 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be correlated with its structural features. For example:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Methylsulfanyl Group : May contribute to increased reactivity and interaction with biological targets.
Study 1: Anticancer Screening
In a study published in Nature, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that the compound significantly inhibited tumor growth in vitro, suggesting its potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that derivatives of the compound exhibited potent antibacterial activity against resistant strains of bacteria. The study highlighted the importance of the triazole moiety in enhancing antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
